molecular formula C12H14O6 B14133727 Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate CAS No. 89186-82-3

Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate

Cat. No.: B14133727
CAS No.: 89186-82-3
M. Wt: 254.24 g/mol
InChI Key: BPLXKMFDHBPEAH-UHFFFAOYSA-N
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Description

Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene, characterized by the presence of ethoxy, hydroxy, and dicarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 3-ethoxy-5-hydroxyphthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-5-hydroxyphthalic acid.

    Reduction: Formation of dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dimethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-hydroxyisophthalate: Similar structure but lacks the ethoxy group.

    Dimethyl 3-hydroxyphthalate: Similar structure but lacks the ethoxy group and has different substitution patterns.

    Dimethyl 5-methoxyisophthalate: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

89186-82-3

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H14O6/c1-4-18-9-6-7(13)5-8(11(14)16-2)10(9)12(15)17-3/h5-6,13H,4H2,1-3H3

InChI Key

BPLXKMFDHBPEAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O

Origin of Product

United States

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